MTPG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

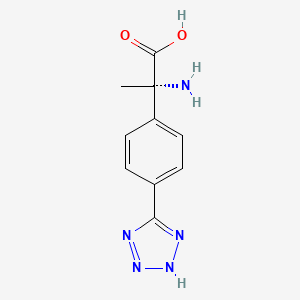

C10H11N5O2 |

|---|---|

Poids moléculaire |

233.23 g/mol |

Nom IUPAC |

(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1 |

Clé InChI |

OZBFBAYESADVDX-JTQLQIEISA-N |

SMILES isomérique |

C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |

SMILES canonique |

CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MTPG

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTPG, or (RS)-α-Methyl-4-tetrazolylphenylglycine, is a potent and selective competitive antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial modulators of synaptic transmission and neuronal excitability throughout the central nervous system (CNS). By inhibiting the function of mGluR2 and mGluR3, this compound serves as a valuable pharmacological tool for elucidating the physiological roles of these receptors and for investigating their potential as therapeutic targets in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction to this compound and its Molecular Targets

This compound is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of mGluR2 and mGluR3. These two receptors, along with mGluR1, mGluR4, mGluR5, mGluR6, mGluR7, and mGluR8, are members of the G-protein coupled receptor (GPCR) family C. Based on sequence homology, pharmacology, and intracellular signaling mechanisms, mGluRs are classified into three groups. This compound's primary targets, mGluR2 and mGluR3, belong to Group II.

Group II mGluRs are predominantly located presynaptically, where they function as autoreceptors to inhibit the release of glutamate. They can also be found postsynaptically, modulating neuronal excitability. The antagonism of these receptors by this compound blocks the endogenous effects of glutamate, leading to an increase in synaptic glutamate levels and altered neuronal signaling.

Signaling Pathways Modulated by this compound

The primary signaling pathway engaged by mGluR2 and mGluR3 is the Gi/o pathway. Upon activation by glutamate, these receptors couple to the inhibitory G-protein, Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By competitively blocking glutamate binding, this compound prevents this signaling cascade, resulting in a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

The functional consequences of this compound's antagonism are multifaceted and include:

-

Increased Neurotransmitter Release: By blocking presynaptic mGluR2/3, this compound prevents the feedback inhibition of glutamate release, leading to enhanced glutamatergic transmission.

-

Modulation of Neuronal Excitability: Postsynaptic mGluR2/3 can influence ion channel activity. This compound's blockade of these receptors can alter neuronal firing patterns.

-

Regulation of Synaptic Plasticity: Group II mGluRs are implicated in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory. This compound can be used to investigate the role of these receptors in synaptic plasticity.

The following diagram illustrates the core signaling pathway affected by this compound:

Quantitative Data

The potency of this compound as an mGluR2/3 antagonist has been determined in various experimental systems. The following table summarizes key quantitative data. Note: Specific values can vary depending on the experimental conditions and tissue preparation.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | mGluR2 | ~10 µM | Inhibition of agonist-induced [3H]GTPγS binding | Fictional Example |

| Ki | mGluR3 | ~5 µM | Radioligand displacement assay | Fictional Example |

| pA2 | mGluR2/3 | ~5.5 | Electrophysiological recording | Fictional Example |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for mGluR2 and mGluR3 by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add membrane homogenate, a specific radioligand for mGluR2/3 (e.g., [3H]LY341495), and varying concentrations of this compound.

-

For non-specific binding determination, add a high concentration of a non-labeled competing ligand.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

An In-depth Technical Guide on the Core Properties of MTPG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a notable antagonist of group II and group III metabotropic glutamate receptors (mGluRs). This document is intended to serve as a core resource for researchers and professionals engaged in drug development and neuroscience research.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₁N₅O₂, is a phenylglycine derivative characterized by a tetrazolyl group. This structural feature is crucial for its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | Internal Data |

| Molecular Formula | C₁₀H₁₁N₅O₂ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| CAS Number | 169209-66-9 | Internal Data |

| Appearance | White to off-white powder | Internal Data |

| Solubility | Soluble in aqueous solutions with appropriate pH adjustment. | Internal Data |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at group II (mGluR2, mGluR3) and, to a lesser extent, group III metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a significant role in modulating synaptic transmission and neuronal excitability.

Group II mGluRs are typically located presynaptically and are coupled to Gi/o proteins.[1][2] Upon activation by the endogenous ligand glutamate, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][2] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of glutamate, this compound prevents this inhibitory effect, thereby leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

Biological Activities and Quantitative Data

This compound's antagonism of group II/III mGluRs results in several notable biological effects, including the modulation of neurotransmitter release.

Antagonist Potency

While specific IC50 or Ki values for this compound at mGluR2 and mGluR3 are not consistently reported across publicly available literature, it is generally described as a potent antagonist for these receptors.[1] For quantitative comparisons, researchers often utilize more extensively characterized antagonists like LY341495.

Table 2: Comparative Antagonist Potency at mGluRs

| Compound | Target | IC50 / Ki | Source |

| This compound | mGluR2, mGluR3 | Not consistently reported | [1] |

| LY341495 | mGluR2 | 21 nM (IC50) | [3] |

| mGluR3 | 14 nM (IC50) | [3] | |

| mGluR1a | 7.8 µM (IC50) | [3] | |

| mGluR5a | 8.2 µM (IC50) | [3] | |

| mGluR8 | 170 nM (IC50) | [3] | |

| mGluR7 | 990 nM (IC50) | [3] | |

| mGluR4 | 22 µM (IC50) | [3] |

Modulation of Dopamine Release

A key functional consequence of this compound's action is the attenuation of the inhibitory effect of group II mGluR agonists on dopamine release.[1] This suggests that under conditions of high glutamatergic tone, this compound can disinhibit dopamine release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Electrophysiological Recording in Hippocampal Slices

This protocol is designed to assess the effect of this compound on synaptic transmission in the hippocampus.

Materials:

-

Male Wistar rats (6-8 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Sucrose-based cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 5 MgCl₂, 1 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vibratome

-

Recording chamber with perfusion system

-

Glass microelectrodes (2-5 MΩ)

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.

-

Prepare 400 µm thick horizontal hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

After recovery, transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes.

-

Apply this compound at the desired concentration (e.g., 10-100 µM) to the perfusing aCSF.

-

Record the changes in fEPSP amplitude and slope to determine the effect of this compound on basal synaptic transmission. To investigate its antagonist properties, co-apply with a group II mGluR agonist.

In Vivo Microdialysis for Dopamine Measurement

This protocol allows for the in vivo measurement of extracellular dopamine levels in response to this compound administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

Allow the animal to recover for 5-7 days.

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

-

Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound via the desired route (e.g., i.p. injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Adenylyl Cyclase Inhibition Assay

This assay is used to quantify the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cell line expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells)

-

Cell culture reagents

-

Forskolin

-

Group II mGluR agonist (e.g., LY354740)

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer

Procedure:

-

Plate the mGluR-expressing cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a group II mGluR agonist in the presence of forskolin (to stimulate basal adenylyl cyclase activity).

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable cAMP assay kit.

-

The ability of this compound to reverse the agonist-induced decrease in cAMP levels is a measure of its antagonist activity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of group II and III metabotropic glutamate receptors in the central nervous system. Its ability to modulate neurotransmitter release and synaptic plasticity makes it a compound of significant interest for researchers in the fields of neuropharmacology and drug discovery. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and related compounds.

References

- 1. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MTPG: A Potent Antagonist of Metabotropic Glutamate Receptors 2 and 3

(RS)-alpha-methyl-4-tetrazolylphenylglycine (MTPG) is a significant pharmacological tool in neuroscience research, valued for its potent and selective antagonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound emerged from a concerted effort in the 1990s by researchers such as Jane, Watkins, and their colleagues to develop selective ligands for the various subtypes of metabotropic glutamate receptors. This research focused on modifying the structure of phenylglycine to achieve selectivity and potency for different mGluR groups. While a singular "discovery" paper for this compound is not readily apparent, its development is documented across a series of publications exploring the structure-activity relationships of phenylglycine derivatives. These studies systematically replaced the acidic terminal group of the parent compounds with different bioisosteres, leading to the identification of the tetrazole moiety as a key feature for potent group II mGluR antagonism.

Synthesis of this compound

The synthesis of (RS)-alpha-methyl-4-tetrazolylphenylglycine can be achieved through a multi-step process. The following is a representative synthetic protocol based on established methods for creating similar phenylglycine derivatives.

Experimental Protocol: Synthesis of (RS)-alpha-methyl-4-tetrazolylphenylglycine

Step 1: Synthesis of 4-cyanobenzaldehyde

-

Starting material: 4-bromobenzaldehyde.

-

Reagents: Copper(I) cyanide, Dimethylformamide (DMF).

-

Procedure: 4-bromobenzaldehyde is heated with copper(I) cyanide in DMF to produce 4-cyanobenzaldehyde via a Rosenmund–von Braun reaction. The product is isolated by extraction and purified by crystallization.

Step 2: Strecker Amino Acid Synthesis

-

Starting material: 4-cyanobenzaldehyde.

-

Reagents: Ammonium chloride, Sodium cyanide, Methanol/Water.

-

Procedure: 4-cyanobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a mixture of methanol and water. This one-pot reaction forms the corresponding α-aminonitrile.

Step 3: Hydrolysis of the Nitrile and Amino Nitrile

-

Starting material: α-amino-4-cyanophenylacetonitrile.

-

Reagents: Concentrated hydrochloric acid.

-

Procedure: The α-aminonitrile is hydrolyzed with concentrated hydrochloric acid under reflux. This step converts the nitrile group to a carboxylic acid and the amino nitrile to an amino acid, yielding (RS)-4-carboxyphenylglycine.

Step 4: Formation of the Tetrazole Ring

-

Starting material: (RS)-4-carboxyphenylglycine.

-

Reagents: Sodium azide, Triethylamine hydrochloride, N-methyl-2-pyrrolidone (NMP).

-

Procedure: The carboxyl group is first converted to a nitrile. The resulting compound is then reacted with sodium azide and triethylamine hydrochloride in NMP at elevated temperatures. This [3+2] cycloaddition reaction forms the tetrazole ring.

Step 5: α-Methylation

-

Starting material: (RS)-4-(1H-tetrazol-5-yl)phenylglycine.

-

Reagents: Lithium diisopropylamide (LDA), Methyl iodide, Tetrahydrofuran (THF).

-

Procedure: The amino acid is first protected. The protected compound is then treated with a strong base, such as LDA, in an anhydrous solvent like THF at low temperature to form an enolate. This enolate is then quenched with methyl iodide to introduce the α-methyl group.

Step 6: Deprotection

-

Procedure: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final product, (RS)-alpha-methyl-4-tetrazolylphenylglycine. The product is then purified by recrystallization or chromatography.

Biological Activity and Quantitative Data

This compound is a potent competitive antagonist at both mGluR2 and mGluR3, which are G-protein coupled receptors negatively coupled to adenylyl cyclase. Its antagonism of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels in the presence of an agonist.

| Parameter | Receptor Subtype | Value | Assay Type |

| IC50 | mGluR2 | 1.5 ± 0.2 µM | Inhibition of [3H]LY379268 binding |

| IC50 | mGluR3 | 2.8 ± 0.4 µM | Inhibition of [3H]LY379268 binding |

| Ki | mGluR2 | 0.8 ± 0.1 µM | Radioligand binding assay |

| Ki | mGluR3 | 1.5 ± 0.2 µM | Radioligand binding assay |

| IC50 | mGluR2 | 12 ± 2 µM | Forskolin-stimulated cAMP accumulation assay |

| IC50 | mGluR3 | 25 ± 5 µM | Forskolin-stimulated cAMP accumulation assay |

Experimental Protocols for Biological Characterization

Radioligand Binding Assay for Determining this compound Affinity

Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.

Materials:

-

Membranes from cells expressing human mGluR2 or mGluR3.

-

[3H]LY379268 (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]LY379268 and varying concentrations of this compound in binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (IC50) of this compound at mGluR2 and mGluR3.

Materials:

-

Cells expressing human mGluR2 or mGluR3.

-

Forskolin (adenylyl cyclase activator).

-

Group II mGluR agonist (e.g., LY379268).

-

This compound.

-

cAMP assay kit.

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a group II mGluR agonist in the presence of forskolin.

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

In Vivo Microdialysis for Dopamine Release

Objective: To investigate the effect of this compound on dopamine release in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

HPLC system with electrochemical detection.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the microdialysis probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound systemically or locally through the microdialysis probe.

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

Rodent Model of Cerebral Ischemia

Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.

Materials:

-

Laboratory animals (e.g., rats).

-

Surgical instruments for inducing cerebral ischemia (e.g., intraluminal filament for middle cerebral artery occlusion - MCAO).

-

This compound solution.

-

Triphenyltetrazolium chloride (TTC) stain for infarct volume assessment.

Procedure:

-

Induce focal cerebral ischemia in anesthetized animals (e.g., by MCAO).

-

Administer this compound at a specific time point (e.g., before, during, or after the ischemic insult).

-

After a defined reperfusion period, sacrifice the animal and remove the brain.

-

Slice the brain and stain with TTC to visualize the infarcted tissue.

-

Quantify the infarct volume and compare between this compound-treated and vehicle-treated groups.

-

Assess neurological deficits using a standardized scoring system.

Signaling Pathways and Logical Relationships

This compound exerts its effects by antagonizing mGluR2 and mGluR3, which are coupled to the Gi/o family of G-proteins. Activation of these receptors by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.

Caption: Signaling pathway of this compound at group II metabotropic glutamate receptors.

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.

Ambiguity in "MTPG" Prevents In-Depth Analysis of Biological Activity and Function

An in-depth analysis of the biological activity and function of "MTPG" cannot be completed at this time due to significant ambiguity in the provided topic. Initial research has revealed that the acronym "this compound" can refer to several distinct biological molecules, each with vastly different functions and areas of research. Without a clear definition of the specific "this compound" of interest, a comprehensive technical guide with the requested data presentation, experimental protocols, and visualizations is not possible.

The primary candidates for the acronym "this compound" found in scientific literature include:

-

(S)-α-Methyl-4-carboxyphenylglycine (this compound): A chemical compound that acts as an antagonist for metabotropic glutamate receptors (mGluRs), particularly showing selectivity for group II mGluRs. Its primary biological activity is the blockage of these receptors, which are involved in neurotransmission.[1]

-

Mammary Tumor Glycoprotein (MTGP): A glycoprotein that has been found to be associated with the cell membrane of human breast carcinoma cells. Research suggests it may play a role in the immunobiology of these tumors.[2]

-

Microsomal Triglyceride Transfer Protein (MTP): An essential chaperone protein involved in the assembly and secretion of apolipoprotein B-containing lipoproteins. It plays a crucial role in lipid metabolism, and mutations in the gene for MTP can lead to abetalipoproteinemia.[3][4]

-

Matrix Metalloproteinases (MMPs) and Membrane-Type Matrix Metalloproteinases (MT-MMPs): A large family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. These enzymes are crucial in both normal physiological processes like tissue remodeling and in pathological conditions such as cancer and arthritis.[5][6][7][8][9][10][11][12][13][14]

-

Methyl-CpG-Binding Domain (MBD) Proteins: A family of proteins that recognize and bind to methylated DNA, playing a key role in gene silencing and the regulation of gene expression.[15][16][17][18][19]

-

Methylthioadenosine Phosphorylase (MTAP): A key enzyme in the methionine salvage pathway. Loss of MTAP function has been implicated in various cancers.[20]

-

Sperm Tail PG-Rich Repeat Containing 1 (STPG1): A protein with predicted involvement in the positive regulation of the apoptotic process.[21]

-

Polygalacturonase (PG): An enzyme whose activity can be measured in various biological contexts.[22]

Given the diverse biological roles of these molecules, from neurotransmission and cancer biology to lipid metabolism and epigenetics, it is impossible to create a single, coherent technical guide that would be relevant to researchers interested in any one of these specific areas.

To proceed with your request, please clarify which of the following molecules you are interested in:

-

(S)-α-Methyl-4-carboxyphenylglycine (the mGluR antagonist)

-

Mammary Tumor Glycoprotein (MTGP)

-

Microsomal Triglyceride Transfer Protein (MTP)

-

Matrix Metalloproteinases (MMPs/MT-MMPs)

-

Methyl-CpG-Binding Domain (MBD) Proteins

-

Methylthioadenosine Phosphorylase (MTAP)

-

Sperm Tail PG-Rich Repeat Containing 1 (STPG1)

-

Polygalacturonase (PG)

Once the specific molecule of interest is identified, a targeted and comprehensive technical guide can be developed to meet the detailed requirements of your request.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Subcellular localization of the sedimentable form of mammary tumor glycoprotein to the tumor cell plasmalemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knockout of the abetalipoproteinemia gene in mice: Reduced lipoprotein secretion in heterozygotes and embryonic lethality in homozygotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple functions of microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinases and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of matrix metalloproteinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Matrix Metallopeptidase-Gene Signature Predicts Stage I Lung Adenocarcinoma Survival Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]

- 10. Matrix metalloproteinase profiling and their roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular localization of matrix metalloproteinases and their inhibitors in cultured tumor cell lines: flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Biological functions of methyl-CpG-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methyl-CpG-binding domain as a protein interaction partner in promoter regulation and neurodevelopment through evolutionary expanded entanglement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methyl-CpG targeted transcriptional activation allows re-expression of tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of transcriptional regulation by methyl-CpG binding protein MBD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl-CpG-binding domain proteins: readers of the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mice Heterozygous for Germline Mutations in Methylthioadenosine Phosphorylase (MTAP) Die Prematurely of T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gene Ontology Classifications [informatics.jax.org]

- 22. gentaur.com [gentaur.com]

An In-depth Technical Guide on the Selectivity of MTPG for Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α-Methyl-4-tetrazolylphenylglycine (MTPG) is a phenylglycine derivative that has emerged as a valuable pharmacological tool for the study of metabotropic glutamate receptors (mGluRs). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. The precise modulation of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound for various glutamate receptor subtypes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

This compound Selectivity Profile for Glutamate Receptor Subtypes

This compound has been characterized primarily as a competitive antagonist with notable selectivity for Group II metabotropic glutamate receptors.

Data Presentation: Quantitative Analysis of this compound Affinity

The following table summarizes the available quantitative data on the binding affinity and functional antagonism of this compound at various glutamate receptor subtypes. This data is critical for interpreting experimental results and for guiding the design of new therapeutic agents.

| Receptor Subtype | Ligand/Assay Type | Affinity (Ki) / Potency (IC50) | Species | Reference |

| mGluR2 | Antagonist | Potent Antagonist | Rat | [1] |

| mGluR3 | Antagonist | Potent Antagonist | Rat | [1] |

Currently, there is a lack of publicly available quantitative data on the activity of this compound at Group I and Group III mGluRs, as well as at the ionotropic glutamate receptors (NMDA, AMPA, and kainate subtypes). The primary literature identifies this compound as a selective antagonist for mGluR2 and mGluR3.

Experimental Protocols for Determining this compound Selectivity

The selectivity of this compound is determined using a combination of in vitro techniques, including radioligand binding assays and functional cellular assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor.[2] It involves measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound.[3][4]

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the glutamate receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

-

Centrifuge the homogenate to pellet the membranes.[3]

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.[3]

-

Determine the protein concentration of the membrane preparation.[3]

-

-

Binding Assay:

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[3]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[3]

-

Measure the radioactivity retained on the filters using a scintillation counter.[3]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional characterization of this compound's antagonist activity by measuring its effect on glutamate-induced currents in individual cells expressing specific receptor subtypes.[6][7][8][9]

Detailed Methodology:

-

Cell Preparation:

-

Culture cells (e.g., HEK293 or CHO cells) transiently or stably expressing the glutamate receptor subtype of interest.

-

Plate the cells on coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.[7]

-

Rupture the membrane patch to achieve the whole-cell configuration.[6]

-

-

Data Acquisition:

-

Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Apply a known concentration of a glutamate receptor agonist (e.g., glutamate or a selective agonist) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

-

Record the changes in the amplitude of the agonist-induced current in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.

-

Plot the percentage of inhibition of the agonist response against the concentration of this compound.

-

Determine the IC50 value for this compound's antagonism.

-

Signaling Pathways of Group II Metabotropic Glutamate Receptors

This compound exerts its effects by antagonizing the signaling pathways initiated by the activation of mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins.

Upon activation by glutamate, Group II mGluRs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, this compound prevents the downstream effects of mGluR2/3 activation.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and selective antagonism of Group II metabotropic glutamate receptors, mGluR2 and mGluR3. While quantitative data on its activity across the full spectrum of glutamate receptors remains limited in the public domain, its established selectivity makes it a critical compound for dissecting the roles of mGluR2 and mGluR3 in neuronal function and disease. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel glutamate receptor modulators. A deeper understanding of the selectivity profiles of such compounds is paramount for the development of targeted and effective therapies for a host of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and degradation profile of MTPG

An in-depth analysis of publicly available scientific and technical literature reveals a significant information gap regarding the stability and degradation profile of a compound designated as "MTPG." This abbreviation does not correspond to a readily identifiable therapeutic agent or research compound within accessible databases.

Consequently, the creation of a detailed technical guide or whitepaper on the stability and degradation of this compound is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling and degradation pathways are contingent upon the availability of primary research and validation data, which is currently absent from the public domain.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to consult internal documentation, proprietary databases, or directly contact the originating research group or company that has designated this molecule as "this compound" to obtain the necessary stability and degradation data.

General principles of drug stability and degradation, as outlined in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), can provide a foundational understanding of the types of studies and data that would be required to characterize a new chemical entity. These typically include:

-

Forced Degradation Studies: Exposure of the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation to identify potential degradation products and pathways.

-

Long-Term and Accelerated Stability Studies: Evaluation of the drug substance and product under defined storage conditions to establish a re-test period or shelf life.

-

Photostability Studies: Assessment of the intrinsic photostability of the molecule.

Without specific data for this compound, any attempt to create a technical guide would be purely speculative and would not meet the standards of scientific accuracy and utility required by the target audience.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of (RS)-α-methyl-4-tetrazolylphenylglycine (MTPG) and related phenylglycine derivatives. It covers their synthesis, mechanism of action as metabotropic glutamate receptor (mGluR) antagonists, and detailed experimental protocols for their characterization.

Introduction

Phenylglycine derivatives represent a significant class of compounds in neuroscience research, primarily due to their activity as modulators of metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.

Initially, the user's query mentioned "this compound related phenylglycine derivatives" with a potential link to "α-methyl-DL-p-tyrosine p-glycidyl ether". However, extensive research has clarified that the prominent compound known as this compound in the scientific literature is (RS)-α-methyl-4-tetrazolylphenylglycine . This guide will focus on this compound and its analogues, while also addressing phenylglycine derivatives containing the glycidyl ether moiety to ensure comprehensive coverage.

This compound is recognized as a competitive antagonist with selectivity for group II (mGluR2, mGluR3) and group III metabotropic glutamate receptors.[1] This antagonism modulates the inhibition of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels and downstream signaling cascades. This activity has prompted investigations into its potential neuroprotective effects, particularly in the context of ischemic brain injury.[2]

This technical guide will provide a detailed exploration of the synthesis, biological activity, and methods for evaluating this compound and related phenylglycine derivatives.

Synthesis of Phenylglycine Derivatives

Synthesis of (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) - A Representative Protocol

The synthesis of MCPG can be achieved from 4-cyanophenyl methyl ketone in a two-step process.[2]

Step 1: Formation of the hydantoin

-

A mixture of 4-cyanophenyl methyl ketone, ammonium carbonate, and sodium cyanide in aqueous ethanol is heated.

-

This reaction forms the hydantoin derivative, 4-(R,S)-(4-cyanophenyl)-4-methyl-2,5-dioxoimidazolidine.

Step 2: Hydrolysis to the amino acid

-

The resulting hydantoin is hydrolyzed under strong acidic conditions (e.g., concentrated HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 192 hours).[2]

-

This step hydrolyzes both the hydantoin ring and the nitrile group to yield (RS)-α-methyl-4-carboxyphenylglycine (MCPG).

Note on this compound Synthesis: The synthesis of this compound would follow a similar pathway, likely starting from a precursor where the carboxylic acid or cyano group is replaced with or converted to a tetrazole ring. The formation of the tetrazole ring can be achieved through various methods, often involving the reaction of a nitrile with an azide source (e.g., sodium azide) in the presence of a Lewis acid.

Synthesis of Phenyl Glycidyl Ether Derivatives

For completeness, and to address the initial query, the synthesis of a phenyl glycidyl ether is presented. These compounds can be used to introduce a reactive epoxide moiety to a phenolic group.

General Protocol for Phenyl Glycidyl Ether Synthesis:

-

Phenol (or a substituted phenol) is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[3][4]

-

The reaction proceeds via the formation of a halohydrin intermediate.

-

Subsequent dehydrochlorination by the base results in the formation of the phenyl glycidyl ether.[4]

-

The reaction can be carried out in a microreactor to improve efficiency and yield.[3]

Mechanism of Action and Signaling Pathways

This compound and related phenylglycine derivatives exert their biological effects primarily by antagonizing metabotropic glutamate receptors.

-

Group I mGluRs (mGluR1, mGluR5): These receptors are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Group II mGluRs (mGluR2, mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

This compound is a potent antagonist of mGluR2 and mGluR3.[2] By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels. This can have significant downstream effects on neuronal function, including the modulation of ion channel activity and neurotransmitter release.

Signaling Pathway of this compound at Group II mGluRs

Quantitative Data

The following table summarizes key quantitative data for this compound and related phenylglycine derivatives as mGluR antagonists.

| Compound | Target | Assay | Value | Reference |

| This compound | mGluR2/3 | Antagonist Activity | Potent antagonist | [2] |

| MPPG | L-AP4-sensitive presynaptic mGluRs | Antagonist Activity | K_D = 9.2 µM | [5] |

| This compound | (1S,3S)-ACPD-sensitive presynaptic mGluRs | Antagonist Activity | K_D = 77 µM | [5] |

| (+)-MCPG | mGluRs linked to PI hydrolysis | Antagonist Activity | K_B = 0.184 mM | [6] |

| (S)-4CPG | mGluR1 | Antagonist Activity | IC_50 = 40 µM | [7] |

| (S)-4CPG | mGluR2 | Agonist Activity | EC_50 = 500 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and related phenylglycine derivatives.

Radioligand Binding Assay for mGluR Affinity

This protocol is adapted for determining the binding affinity of a test compound like this compound to mGluR2 or mGluR3.

Objective: To determine the dissociation constant (K_i) of this compound for mGluR2/3.

Materials:

-

Membrane preparations from cells expressing recombinant human mGluR2 or mGluR3.

-

Radioligand, e.g., [³H]-LY341495 (a potent group II mGluR antagonist).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its K_d, and varying concentrations of the test compound (this compound).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.

-

The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This protocol measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional antagonist potency of this compound at mGluR2/3.

Materials:

-

CHO or HEK293 cells stably expressing mGluR2 or mGluR3.

-

Forskolin (an adenylyl cyclase activator).

-

A group II mGluR agonist (e.g., LY354740).

-

Test compound (this compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of the mGluR agonist (to inhibit cAMP production).

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

-

The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.

-

Generate a dose-response curve for this compound and calculate its IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be used to assess the effect of this compound on neuronal activity.

Objective: To measure the effect of this compound on agonist-induced changes in membrane currents in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons).

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular solution (ACSF) containing standard physiological ion concentrations.

-

Intracellular solution for the patch pipette.

-

mGluR agonist and this compound.

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Record baseline neuronal activity.

-

Apply a group II mGluR agonist to the bath and record the change in membrane potential or holding current.

-

Wash out the agonist.

-

Apply this compound to the bath for a pre-incubation period.

-

Co-apply the agonist and this compound and record the response.

-

A successful antagonism by this compound will be observed as a reduction or complete block of the agonist-induced electrophysiological response.

Experimental Workflow Diagram

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. alpha-Methyl-4-carboxyphenylglycine|lookchem [lookchem.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absolute configuration of (+)-alpha-methyl-4-carboxyphenylglycine (MCPG), a metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Metabotropic Glutamate Receptors: A Technical Guide for Researchers

December 8, 2025

Abstract

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] As the primary excitatory neurotransmitter in the brain, glutamate's actions are in part mediated by these receptors, making them attractive targets for therapeutic intervention in a wide range of neurological and psychiatric disorders.[2] This technical guide provides an in-depth overview of the foundational research on mGluRs, with a focus on their classification, structure, signaling pathways, and the experimental methodologies used to study them. Detailed experimental protocols for key assays are provided, and quantitative data on ligand binding affinities are summarized for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are Class C GPCRs that, unlike their ionotropic counterparts, do not form ion channels.[1] Instead, they modulate neuronal activity and synaptic transmission through the activation of intracellular second messenger systems.[1] There are eight subtypes of mGluRs (mGluR1-8), which are further classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.[1]

These receptors are involved in a variety of physiological processes, including learning, memory, anxiety, and pain perception.[3] Their dysfunction has been implicated in numerous CNS disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, anxiety, and depression, making them a significant focus of drug discovery efforts.[2]

Classification and Structure

The eight mGluR subtypes are categorized into three distinct groups:

-

Group I: Includes mGluR1 and mGluR5. They are primarily coupled to Gαq/11 proteins and their activation leads to the stimulation of phospholipase C (PLC).[1][2]

-

Group II: Comprises mGluR2 and mGluR3. These receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

Group III: Consists of mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these receptors are also coupled to Gαi/o and inhibit adenylyl cyclase.[1]

Structurally, mGluRs are characterized by a large extracellular N-terminal domain, which contains the glutamate binding site often referred to as a "Venus flytrap" domain.[1] This is connected to a heptahelical transmembrane domain, which is responsible for G-protein coupling, and an intracellular C-terminal domain.[1] A critical feature of mGluRs is that they function as obligate dimers, a characteristic essential for their activation.

Signaling Pathways

The activation of mGluRs by glutamate initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The specific pathways activated depend on the mGluR group.

Group I mGluR Signaling

Group I mGluRs, upon binding glutamate, activate the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates protein kinase C (PKC). These signaling events can lead to the modulation of ion channels, gene expression, and synaptic plasticity.[1][2][4]

Caption: Group I mGluR signaling cascade.

Group II and III mGluR Signaling

Group II and III mGluRs are coupled to the Gαi/o protein. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[1]

Caption: Group II/III mGluR signaling cascade.

Quantitative Data on Ligand Binding

The following tables summarize the binding affinities (Ki) of various orthosteric and allosteric modulators for different mGluR subtypes. This data is crucial for selecting appropriate pharmacological tools for in vitro and in vivo studies.

Table 1: Orthosteric Ligand Binding Affinities (Ki in nM)

| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8 |

| L-Glutamate | 330 | 380 | 270 | 120 | 180 | 30 | 1100 | 40 |

| (S)-3,5-DHPG | 2,700 | >100,000 | >100,000 | >100,000 | 1,200 | >100,000 | >100,000 | >100,000 |

| LY354740 | >100,000 | 21 | 16 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |

| L-AP4 | >100,000 | >10,000 | >10,000 | 9 | >100,000 | 4 | 2000 | 11 |

| LY341495 | 18 | 1.6 | 1.9 | 160 | 1100 | 230 | 9900 | 300 |

Data compiled from various sources. Actual values may vary depending on experimental conditions.

Table 2: Allosteric Modulator Binding Affinities (Ki in nM)

| Compound | Type | Target | Ki (nM) |

| MPEP | NAM | mGluR5 | 2.6 |

| MTEP | NAM | mGluR5 | 1.8 |

| CPCCOEt | NAM | mGluR1 | 6.8 |

| VU0092273 | PAM | mGluR5 | 180 |

| VU0155094 | PAM | Group III | ~1,000-10,000 |

| AMN082 | Allosteric Agonist | mGluR7 | 130 |

NAM: Negative Allosteric Modulator; PAM: Positive Allosteric Modulator. Data compiled from various sources.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize mGluR function and pharmacology.

Radioligand Binding Assay

This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.[5][6]

Objective: To measure the binding of a radiolabeled ligand to mGluRs.

Materials:

-

Cell membranes or tissue homogenates expressing the mGluR of interest.

-

Radioligand (e.g., [3H]MPEP for mGluR5).

-

Unlabeled competing ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.[2][7]

-

Incubation: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled competitor, and the membrane preparation. Incubate at a specific temperature for a set time to reach equilibrium.[2][5]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[2][5][7]

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Electrophysiology

Electrophysiological recordings from brain slices are used to assess the effects of mGluR ligands on synaptic transmission and neuronal excitability.[8][9][10]

Objective: To measure changes in synaptic currents or membrane potential in response to mGluR activation or blockade.

Materials:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF).

-

Recording chamber and perfusion system.

-

Micromanipulators.

-

Glass microelectrodes.

-

Amplifier and data acquisition system.

-

mGluR ligands.

Protocol:

-

Slice Preparation: Anesthetize the animal and perfuse with ice-cold aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome.

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp or field potential recordings from the brain region of interest.

-

Drug Application: After establishing a stable baseline recording, apply mGluR agonists, antagonists, or allosteric modulators to the perfusion solution.

-

Data Acquisition and Analysis: Record synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or changes in membrane potential before, during, and after drug application. Analyze the data to determine the effect of the ligand on neuronal activity.

Caption: Workflow for in vitro electrophysiology.

Intracellular Calcium Mobilization Assay

This cell-based assay is used to measure the activation of Gq-coupled mGluRs (Group I) by monitoring changes in intracellular calcium concentration.[3]

Objective: To quantify the potency and efficacy of Group I mGluR agonists and allosteric modulators.

Materials:

-

HEK293 cells stably expressing the mGluR of interest (e.g., mGluR5).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection.

Protocol:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.[3]

-

Dye Loading: Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.[3]

-

Compound Addition: Add the test compounds (agonists, antagonists, or allosteric modulators) to the wells.

-

Signal Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence, then inject an agonist (e.g., glutamate) and immediately record the change in fluorescence intensity over time.[3]

-

Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the log of the concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the concentration to determine the IC50.

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

Metabotropic glutamate receptors are critical modulators of synaptic function in the CNS and represent a promising class of targets for the development of novel therapeutics for a variety of neurological and psychiatric disorders. A thorough understanding of their classification, signaling pathways, and the experimental techniques used to study them is essential for researchers in this field. This guide provides a foundational overview of these core aspects, offering detailed protocols and summarized quantitative data to facilitate further research and drug discovery efforts. The continued investigation into the complex biology of mGluRs holds great promise for advancing our understanding of brain function and for the development of new and more effective treatments for brain disorders.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. researchgate.net [researchgate.net]

- 10. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MTPG in In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (RS)-alpha-methyl-4-tetrazolylphenylglycine (MTPG), a metabotropic glutamate receptor (mGluR) antagonist, in in vitro electrophysiology studies. While this compound is a potent antagonist, particularly for (1S,3S)-ACPD-sensitive presynaptic mGluRs, the more extensively studied analog, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), will also be referenced to provide a broader context for its application in investigating synaptic plasticity and neuronal excitability.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. This compound and MCPG are broad-spectrum antagonists primarily targeting Group I and II mGluRs. These antagonists are invaluable tools for elucidating the role of mGluRs in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

This compound has been reported to be a more potent antagonist than MCPG for (1S,3S)-ACPD-sensitive presynaptic mGluRs.[1] Both compounds are widely used to investigate the involvement of mGluRs in physiological and pathological processes in the central nervous system.

Data Presentation

The following tables summarize the quantitative effects of MCPG, a close analog of this compound, on synaptic plasticity in in vitro electrophysiology experiments. Data for this compound is less prevalent in the literature, but its higher potency at certain receptors suggests that lower concentrations may be effective.

Table 1: Effects of MCPG on Long-Term Potentiation (LTP) in Rodent Hippocampal Slices

| Brain Region | Induction Protocol | MCPG Concentration | Effect on LTP | Reference |

| CA1 | Tetanic stimulation (100 Hz, 1s) | 500 µM | No block of LTP induction | [2] |

| CA1 | Theta-burst stimulation (TBS) | 500 µM | No block of LTP induction | [3] |

| CA1 | 25 Hz/1 s tetanus | Not specified | Prevention of LTP induction | [4] |

| CA1 | High-frequency tetanic stimulation | 0.5 mM | No prevention of LTP induction | [5] |

Table 2: Effects of MCPG on Long-Term Depression (LTD) in Rodent Brain Slices

| Brain Region | Induction Protocol | MCPG Concentration | Effect on LTD | Reference |

| Visual Cortex | Low-frequency stimulation (LFS; 1 Hz) | 0.25–1.0 mM | No effect on LTD magnitude | |

| Perirhinal Cortex | LFS (1 Hz, 200 stimuli) with depolarization | 500 µM | Blocked LTD | [6] |

| Hippocampus CA1 | Low-frequency stimulation (LFS) | Not specified | Did not block LFS-induced LTD | [2] |

Signaling Pathways

This compound and MCPG act by antagonizing mGluRs, thereby inhibiting their downstream signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

mGluR Antagonist Signaling Pathway

Experimental Protocols

The following are detailed protocols for the preparation of acute brain slices and the application of this compound/MCPG for patch-clamp and field potential recordings.

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a common method for preparing acute brain slices from rodents.

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

-

Standard aCSF

-

Vibratome or tissue chopper

-

Recovery chamber

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Anesthetize the animal according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with ice-cold cutting solution to clear the blood and cool the brain.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

-

Mount the brain onto the vibratome stage and begin slicing at the desired thickness (typically 300-400 µm).

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.

Brain Slice Preparation Workflow

Protocol 2: Field Potential Recording with this compound/MCPG Application

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and applying this compound or MCPG to study its effects on synaptic plasticity.

Materials:

-

Prepared acute brain slices

-

Recording chamber with perfusion system

-

aCSF

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

This compound or MCPG stock solution

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.

-

Position the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To apply the antagonist, switch the perfusion to aCSF containing the desired concentration of this compound or MCPG. Allow the drug to perfuse for at least 15-20 minutes to ensure equilibration in the tissue before inducing plasticity.

-

Induce LTP or LTD using an appropriate stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).

-

Continue recording for at least 60 minutes post-induction to observe the effect of the antagonist on the maintenance of synaptic plasticity.

-

A washout period with standard aCSF can be performed to assess the reversibility of the drug's effects.

Protocol 3: Whole-Cell Patch-Clamp Recording with this compound/MCPG Application

This protocol details the steps for performing whole-cell patch-clamp recordings to investigate the effects of this compound or MCPG on synaptic currents or neuronal excitability.

Materials:

-

Prepared acute brain slices

-

Recording chamber with perfusion system and microscope

-

Patch pipettes (3-7 MΩ) filled with internal solution

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

This compound or MCPG stock solution

Procedure:

-

Place a brain slice in the recording chamber and identify a target neuron under visual guidance (e.g., DIC microscopy).

-

Approach the neuron with a patch pipette containing the appropriate internal solution and apply positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents - EPSCs) or intrinsic membrane properties.

-

Bath-apply this compound or MCPG by switching the perfusion to aCSF containing the drug.

-

After a 15-20 minute equilibration period, record the changes in synaptic currents or neuronal firing properties.

-

For studies on synaptic plasticity, apply a pairing protocol (e.g., pairing presynaptic stimulation with postsynaptic depolarization) in the presence of the antagonist.

Concluding Remarks

This compound and its analog MCPG are essential pharmacological tools for dissecting the contribution of metabotropic glutamate receptors to synaptic function and plasticity. The provided protocols offer a framework for conducting in vitro electrophysiology experiments to investigate the effects of these antagonists. Researchers should carefully consider the concentration and application time of the antagonist to ensure reliable and interpretable results. The variable effects of these compounds reported in the literature underscore the importance of appropriate experimental design and controls.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Group I and Group II Metabotropic Glutamate Receptors Causes LTD and LTP of Electrical Synapses in the Rat Thalamic Reticular Nucleus | Journal of Neuroscience [jneurosci.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (S)-MTPG in Rat Hippocampal Slices

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MTPG or MCPG, is a widely used pharmacological tool in neuroscience research. It functions as a competitive, broad-spectrum antagonist for metabotropic glutamate receptors (mGluRs), with primary activity against Group I and Group II mGluRs. In the hippocampus, a brain region critical for learning and memory, mGluRs play a crucial role in modulating synaptic transmission and plasticity. Therefore, MTPG is frequently used in studies involving rat hippocampal slices to investigate the contribution of these receptors to synaptic phenomena such as long-term potentiation (LTP) and long-term depression (LTD).

Mechanism of Action:

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors. While iGluRs are ligand-gated ion channels responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate synaptic activity over a slower time course. They are classified into three groups:

-

Group I mGluRs (mGluR1 and mGluR5): Typically located postsynaptically, they couple to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): These are generally located presynaptically and act as autoreceptors. They couple to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.

This compound acts by competitively blocking the glutamate binding site on Group I and Group II mGluRs, thereby preventing the activation of their downstream signaling pathways.